In Vivo Curative Efficacy: Three-Dose Cure with BRD9185 vs. Four-Day Multi-Dose Regimens
BRD9185 achieves curative efficacy in the P. berghei mouse model after only three oral doses [1]. In contrast, DSM265 requires a four-day, twice-daily oral dosing regimen (8 total doses) to achieve its reported ED90 of 3 mg/kg/day in the same model . This represents a substantial reduction in required dosing frequency for a curative outcome.
| Evidence Dimension | Curative Dosing Regimen in P. berghei Mouse Model |
|---|---|
| Target Compound Data | Curative after 3 oral doses |
| Comparator Or Baseline | DSM265: ED90 of 3 mg/kg/day with twice-daily oral dosing for 4 days (8 total doses) |
| Quantified Difference | Reduced dosing frequency; curative with 3 doses vs. 8-dose regimen |
| Conditions | P. berghei infected mouse model |
Why This Matters
Reduced dosing frequency in preclinical models correlates with the potential for simpler, shorter treatment regimens in clinical development, a critical consideration for antimalarial candidate selection.
- [1] Maetani M, et al. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Med Chem Lett. 2017;8(4):438-442. PMID: 28435533. View Source
